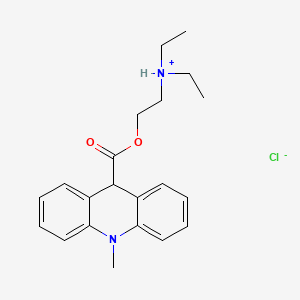
Adarigiline
Vue d'ensemble
Description
Adarigiline is a monoamine oxidase B inhibitor drug candidate.
Applications De Recherche Scientifique
Research on Anxiety Disorders
- Adarigiline's applications have been discussed in the context of anxiety disorders, with a focus on its potential role in understanding the pathophysiology of these conditions. The Research Domain Criteria (RDoC) project, for example, considers drugs like Adarigiline to investigate neural function domains relevant to anxiety disorders (Simpson, 2012).
Quality Enhancement in Health Care Research
- Adarigiline's implications in health care research, particularly in enhancing health care practices and outcomes, have been noted. The study emphasizes the integration of scientific findings into better health care practices (Rubenstein et al., 2000).
Immunogenicity of Biological Drugs
- The role of Adarigiline in understanding the immunogenicity of biological drugs is significant. This research provides insights into how Adarigiline can be used to assess the safety and efficacy of biologics, including their potential to induce anti-drug antibodies (Shankar et al., 2007).
Nutrigenetic Research
- Adarigiline is considered in the context of nutrigenetic research, exploring how genetic variations influence responses to nutrients. This aligns with the broader goal of personalized dietary recommendations based on genetic information (Grimaldi et al., 2017).
Pharmacology and Drug Discovery
- Studies highlight Adarigiline's importance in the broader scope of drug discovery and development, discussing its potential in advancing pharmacological research and clinical sciences (Drews, 2000).
Neuroscience and Cognitive Disorders
- Research into Adarigiline's effects on cognitive and metabolic responses in disorders like Alzheimer's disease suggests its potential utility in understanding and treating cognitive impairments (Mega et al., 2001).
Role in Functional MRI and Drug Discovery
- The impact of Adarigiline on brain systems and its contribution to pharmacological functional MRI studies is also significant. This helps in understanding drug effects on the brain and aids in drug development (Wise & Tracey, 2006).
Public-Sector Research in Drug Discovery
- Adarigiline has been cited in discussions about the role of public-sector research in drug discovery, highlighting its significance in developing new therapeutic agents (Stevens et al., 2011).
Propriétés
Numéro CAS |
1124197-79-0 |
|---|---|
Nom du produit |
Adarigiline |
Formule moléculaire |
C15H15F3N2O3S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(4-hydroxypiperidin-1-yl)-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophen-2-yl]methanone |
InChI |
InChI=1S/C15H15F3N2O3S/c1-8-12(19-23-13(8)15(16,17)18)10-2-3-11(24-10)14(22)20-6-4-9(21)5-7-20/h2-3,9,21H,4-7H2,1H3 |
Clé InChI |
VXBWTNLAIBIATJ-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |
SMILES canonique |
CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adarigiline |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
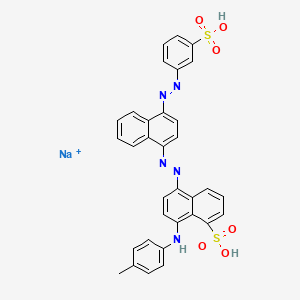
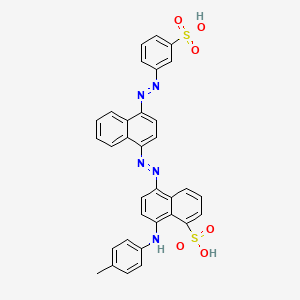
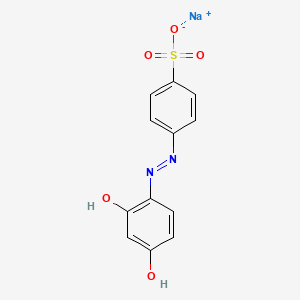
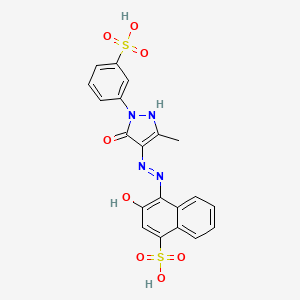
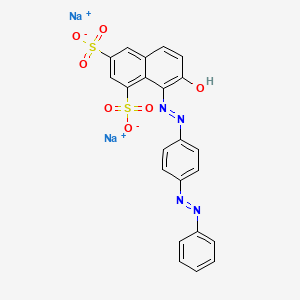
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

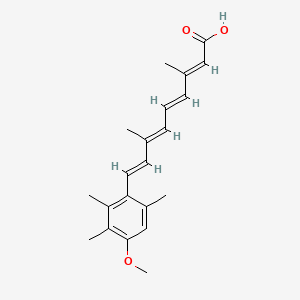
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)

